To a solution of 5-bromo-2, 4-difluoro-benzoic acid (45.2 g, 190 mmol) in anhydrous THF (500 mL) cooled in an ice-bath was added (CH3)2S.BH3 (57 mL, 570 mmol). The resulting mixture was allowed to stir at room temperature overnight. Then methanol (500 mL) was carefully added to quench the reaction, and the mixture was stirred at 60℃ for 1 h. The mixture was then acidified with HCl (1N) to pH5 and extracted with EtOAc twice. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified via silica gel chromatography (PE/EtOAc8/1) to give the title compound .
(5-Bromo-2,4-difluorophenyl)methanol is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, along with a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 221.03 g/mol. The compound is notable for its potential applications in pharmaceuticals and material science due to its unique structural features, which influence its reactivity and biological activity.
Several methods exist for synthesizing (5-Bromo-2,4-difluorophenyl)methanol:
(5-Bromo-2,4-difluorophenyl)methanol has potential applications in various fields:
Several compounds share structural similarities with (5-Bromo-2,4-difluorophenyl)methanol. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(4-Bromo-2,6-difluorophenyl)methanol | C7H6BrF2O | Different positional isomer affecting reactivity |
(3-Bromo-2,6-difluorophenyl)methanol | C7H6BrF2O | Another isomer with distinct properties |
(5-Bromo-2-fluorophenyl)methanol | C7H6BrF1O | Fewer fluorine atoms; different biological activity potential |
(4-Bromo-2-fluorophenyl)methanol | C7H6BrF1O | Different substitution pattern influencing reactivity |